Cas no 2602402-34-4 (ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate)

ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL12343942
- EN300-28270848
- SCHEMBL20605561
- ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate
- 1242409-78-4
- EN300-6747449
- 2602402-34-4
- ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate
- Cyclobutanecarboxylic acid, 1-amino-3-hydroxy-, ethyl ester, cis-
-
- インチ: 1S/C7H13NO3/c1-2-11-6(10)7(8)3-5(9)4-7/h5,9H,2-4,8H2,1H3
- InChIKey: DUDHIOQKHPWHJQ-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C(=O)OCC)(C1)N
計算された属性
- せいみつぶんしりょう: 159.08954328g/mol
- どういたいしつりょう: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.242±0.06 g/cm3(Predicted)
- ふってん: 243.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 14.46±0.40(Predicted)
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270848-0.05g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-28270848-0.25g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-28270848-2.5g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-28270848-0.1g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
Enamine | EN300-28270848-0.5g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
Enamine | EN300-28270848-5.0g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-28270848-10.0g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-28270848-1.0g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28270848-1g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 1g |
$1129.0 | 2023-09-09 | ||
Enamine | EN300-28270848-5g |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate |
2602402-34-4 | 5g |
$3273.0 | 2023-09-09 |
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylate 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
ethyl (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylateに関する追加情報
Comprehensive Overview of Ethyl (1S,3S)-1-Amino-3-Hydroxycyclobutane-1-Carboxylate (CAS No. 2602402-34-4)
Ethyl (1S,3S)-1-amino-3-hydroxycyclobutane-1-carboxylate (CAS No. 2602402-34-4) is a chiral cyclobutane derivative with significant potential in pharmaceutical and organic synthesis. This compound features a unique cyclobutane ring structure, which is increasingly sought after in drug discovery due to its conformational rigidity and bioavailability enhancement properties. The presence of both amino and hydroxy functional groups makes it a versatile intermediate for constructing complex molecules, particularly in the development of protease inhibitors and peptidomimetics.
Recent trends in medicinal chemistry highlight the growing demand for small-ring scaffolds like cyclobutanes, as they offer improved metabolic stability compared to larger rings. Researchers are actively exploring CAS No. 2602402-34-4 for its potential in targeted therapies, especially in oncology and neurodegenerative diseases. The compound's stereochemical purity (1S,3S configuration) is crucial for its biological activity, aligning with the pharmaceutical industry's emphasis on enantioselective synthesis.
From a synthetic perspective, ethyl (1S,3S)-1-amino-3-hydroxycyclobutane-1-carboxylate serves as a valuable building block for asymmetric synthesis. Its ethyl ester moiety allows for facile derivatization, while the amino group enables coupling reactions via amide bond formation. This flexibility has led to its incorporation in fragment-based drug design (FBDD) strategies, where researchers combine it with other pharmacophores to optimize drug-like properties.
Environmental and regulatory considerations are shaping the application of this compound. With increasing focus on green chemistry, synthetic routes for CAS No. 2602402-34-4 are being optimized to reduce solvent waste and improve atom economy. The compound's biodegradability profile and low ecotoxicity make it attractive for sustainable pharmaceutical manufacturing, addressing concerns raised in recent Environmental, Social, and Governance (ESG) initiatives.
Analytical characterization of ethyl (1S,3S)-1-amino-3-hydroxycyclobutane-1-carboxylate typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets stringent purity requirements for pharmaceutical applications. The development of robust quality control protocols for this material reflects the industry's commitment to reproducibility in drug development.
Market analysts note rising interest in cyclobutane-containing compounds, with CAS No. 2602402-34-4 appearing in patent applications across multiple therapeutic areas. Its structural features align with current drug design paradigms favoring three-dimensional molecular architectures over flat aromatic systems. This shift, driven by the need to target challenging biological pathways, positions this compound as a valuable asset in modern medicinal chemistry toolkits.
In formulation science, the physicochemical properties of ethyl (1S,3S)-1-amino-3-hydroxycyclobutane-1-carboxylate—including its solubility profile and stability under physiological conditions—are being carefully evaluated. These studies support its potential as a drug substance or as part of prodrug strategies. The compound's balanced lipophilicity, influenced by its hydroxycyclobutane core, makes it particularly interesting for optimizing blood-brain barrier penetration in CNS-targeted therapies.
Emerging computational chemistry approaches are facilitating the exploration of CAS No. 2602402-34-4 in virtual screening campaigns. Molecular docking studies suggest its scaffold may interact favorably with various enzyme active sites, spurring further experimental validation. This synergy between in silico and wet-lab research exemplifies contemporary drug discovery workflows where such building blocks play pivotal roles.
The supply chain for ethyl (1S,3S)-1-amino-3-hydroxycyclobutane-1-carboxylate has adapted to meet both research-scale and potential commercial demands. Current good manufacturing practice (cGMP) compliant synthesis routes are being developed to support clinical-stage applications. This progression mirrors the pharmaceutical industry's need for reliable access to high-quality chiral intermediates as drug candidates advance through development pipelines.
Looking forward, the scientific community anticipates expanded applications for CAS No. 2602402-34-4 in areas such as covalent inhibitor design and macrocycle synthesis. Its structural features offer opportunities for creating novel molecular geometries that may address unmet medical needs. As synthetic methodologies continue evolving, this compound's role in cutting-edge research is expected to grow significantly.
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